molecular formula C21H20O6 B1649293 Gancaonin N CAS No. 129145-52-4

Gancaonin N

Cat. No.: B1649293
CAS No.: 129145-52-4
M. Wt: 368.4 g/mol
InChI Key: STFVTZQCNYBLNE-UHFFFAOYSA-N
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Description

Gancaonin N is a prenylated isoflavone derived from the root of Glycyrrhiza uralensis . This compound has garnered attention in scientific research due to its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gancaonin N can be synthesized through various chemical reactions involving the modification of isoflavones. The synthetic routes typically involve the prenylation of isoflavone structures, which can be achieved using specific reagents and catalysts under controlled conditions.

Industrial Production Methods: In an industrial setting, this compound is produced through the extraction and purification of licorice root. The process involves several steps, including drying, grinding, and solvent extraction to isolate the active compounds. Advanced techniques such as chromatography are employed to purify this compound to the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Gancaonin N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

  • Biology: Investigated for its effects on cellular processes and signaling pathways.

  • Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

Gancaonin N exerts its effects through multiple molecular targets and pathways. It has been shown to downregulate the NF-\u03BAB/MAPK pathway, which plays a crucial role in the inflammatory response. By modulating this pathway, this compound can attenuate inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

Gancaonin N is structurally similar to other prenylated isoflavones found in licorice, such as Glycyrrhizin and Glycyrrhetic acid . this compound is unique in its specific prenylation pattern and biological activity. While Glycyrrhizin is known for its anti-inflammatory properties, this compound has shown additional benefits in modulating specific signaling pathways.

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique chemical structure and biological activity make it a valuable target for further study and development.

Properties

IUPAC Name

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-14-17(23)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(26-3)8-16(13)22/h4-5,7-10,22-24H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFVTZQCNYBLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121050
Record name 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gancaonin N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129145-52-4
Record name 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129145-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gancaonin N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159 - 162 °C
Record name Gancaonin N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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